

Synergistic Potential of DS18561882 in Combination Cancer Therapy: A Comparative Guide

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Compound of Interest		
Compound Name:	DS18561882	
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Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of the novel metabolic inhibitor, **DS18561882**, with other anti-cancer agents. This guide, compiled from the latest preclinical data, offers an indepth analysis of combination strategies that could enhance therapeutic efficacy and overcome drug resistance in various cancer types.

DS18561882 is a potent and selective inhibitor of MTHFD2 (methylenetetrahydrofolate dehydrogenase 2), a mitochondrial enzyme crucial for one-carbon metabolism. This pathway is frequently upregulated in cancer cells to meet the high demand for nucleotides and other essential building blocks for rapid proliferation. By inhibiting MTHFD2, **DS18561882** disrupts this vital metabolic process, leading to the depletion of purines necessary for DNA replication and ultimately causing cancer cell growth arrest.[1]

This guide provides a comparative overview of the synergistic interactions of **DS18561882** with other metabolic inhibitors, supported by quantitative data from preclinical studies.

Comparative Analysis of Synergistic Combinations

The following tables summarize the key findings from studies investigating the synergistic effects of **DS18561882** in combination with other metabolic inhibitors.



Table 1: Synergistic Effects of DS18561882 with

Pemetrexed in Lung Adenocarcinoma

Cell Line	Drug Combination	Quantitative Synergy Data	Key Findings
A549 (Lung Adenocarcinoma)	DS18561882 + Pemetrexed (5 μM)	IC50 of DS18561882 = 9.013 μM	The combination of DS18561882 and pemetrexed exhibited synergistic antitumor activities compared to either drug alone.[2]
H1299 (Lung Adenocarcinoma)	DS18561882 + Pemetrexed (5 μM)	Not specified	The combination of DS18561882 and pemetrexed showed synergistic antitumor activities.[2]

Table 2: Potential Synergistic Combinations with MTHFD2 Inhibition (Data for DS18561882 to be confirmed)



Drug Class	Rationale for Synergy	Supporting Evidence (with other MTHFD2 inhibitors or MTHFD2 knockdown)
Antifolates (Methotrexate, 5-Fluorouracil)	Dual blockade of different steps in folate metabolism and nucleotide synthesis.	MTHFD2 downregulation sensitized renal cell carcinoma cells to methotrexate and 5-fluorouracil.[3]
CHK1 Inhibitors	MTHFD2 inhibition induces replication stress, which can be exacerbated by inhibiting the CHK1-mediated DNA damage response.	Preclinical studies have shown synergistic antitumor effects by simultaneous inhibition of Wee1 and Chk1, which are involved in the DNA damage response.
Cisplatin	MTHFD2 inhibition may impair the ability of cancer cells to repair cisplatin-induced DNA damage.	Cisplatin has been shown to inhibit SIRT3, leading to hyperacetylation and inhibition of MTHFD2 activity, suggesting a potential for synergy.[4]
Glycolysis Inhibitors	Targeting both one-carbon metabolism and glycolysis could create a metabolic crisis in cancer cells.	MTHFD2 has been linked to the regulation of glycolytic activity in some cancers, suggesting a potential vulnerability to combined inhibition.[5]
Glutaminolysis Inhibitors	Concurrent inhibition of two major metabolic pathways utilized by cancer cells for energy and building blocks.	Targeting glutamine metabolism is a known strategy in cancer therapy, and combination with other metabolic inhibitors is an active area of research.[6][7][8]

Signaling Pathways and Mechanisms of Synergy

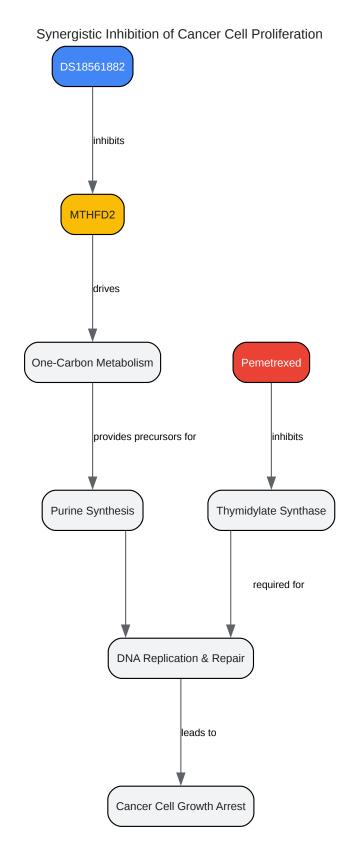






The synergistic effects of **DS18561882** with other metabolic inhibitors stem from the simultaneous disruption of multiple critical pathways essential for cancer cell survival and proliferation.





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Caption: Synergistic action of **DS18561882** and Pemetrexed.



Experimental Protocols

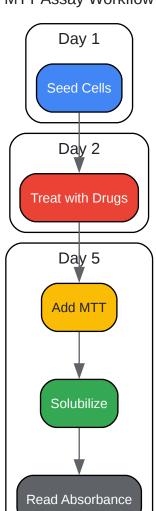
This section provides an overview of the methodologies used in the cited studies to evaluate the synergistic effects of **DS18561882**.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

- Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with **DS18561882**, the combination drug (e.g., pemetrexed), or the combination of both at various concentrations for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
- Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
 Synergy is often quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.





MTT Assay Workflow

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Caption: Workflow for a typical MTT cell viability assay.

In Vivo Xenograft Studies

These studies are conducted in animal models to evaluate the anti-tumor efficacy of drug combinations in a living organism.

- Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.



- Treatment Groups: Mice are randomized into different treatment groups: vehicle control,
 DS18561882 alone, combination drug alone, and the combination of both.
- Drug Administration: Drugs are administered according to a predetermined schedule and dosage.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is used to determine the significance of the observed effects.

Implant Tumor Cells

Tumor Growth

Randomize Mice

Drug Treatment

Monitor Tumor Volume

In Vivo Xenograft Study Workflow

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Data Analysis



Caption: General workflow for an in vivo xenograft study.

Conclusion

The preclinical data presented in this guide strongly suggest that **DS18561882**, when used in combination with other metabolic inhibitors, holds significant promise for enhancing anti-cancer efficacy. The synergistic interactions observed, particularly with the antifolate pemetrexed, provide a strong rationale for further clinical investigation. By targeting multiple, complementary pathways within the metabolic network of cancer cells, these combination therapies have the potential to overcome the adaptive resistance that often limits the effectiveness of single-agent treatments. Further research is warranted to elucidate the precise mechanisms of synergy and to identify optimal dosing and scheduling for these promising combination therapies in a clinical setting.

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